REACTION_CXSMILES
|
[F:1][CH:2]([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)[C:3]([O:5]C)=[O:4].[OH-].[Na+].Cl>CO>[F:1][CH:2]([C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[CH:10]2)[C:3]([OH:5])=[O:4] |f:1.2|
|
Name
|
methyl 2-fluoro-2-(quinolin-6-yl)acetate
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC)C=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to sit overnight during which time
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
WASH
|
Details
|
the filtercake washed with cold water
|
Type
|
CUSTOM
|
Details
|
then dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |